Zirconium(IV) sulfate hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
zirconium(4+);disulfate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.H2O.Zr/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMCZYAVOHQNB-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O9S2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049824 | |
| Record name | Zirconium(IV) sulfate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34806-73-0 | |
| Record name | Zirconium(IV) sulfate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Approaches for Zirconium Iv Sulfate Hydrate
Industrial Production Processes for Zirconium(IV) Sulfate (B86663) Tetrahydrate
The industrial synthesis of zirconium(IV) sulfate tetrahydrate is a multi-step process that begins with the decomposition of zircon ore. This is followed by leaching, crystallization, and purification to obtain a product with the desired specifications.
Leaching Techniques for Zirconiferous Materials
The initial and most critical step in the industrial production of zirconium compounds is the decomposition of the highly stable zircon sand (ZrSiO₄). This is typically achieved through alkaline decomposition methods, which render the zirconium content soluble for subsequent acid leaching. Three primary methods are employed in the industry. zirconiumworld.comzirconiumworld.com
Sodium Hydroxide (B78521) Fusion: Also known as the alkali fusion method, this process involves reacting zircon with sodium hydroxide at elevated temperatures to form sodium zirconate (Na₂ZrO₃) and sodium silicate (Na₂SiO₃). zirconiumworld.com The resulting fused mass is then leached with water to remove the soluble sodium silicate. The remaining sodium zirconate is then ready for acid leaching. This method is characterized by a high decomposition rate of approximately 99%. zirconiumworld.com
Sodium Carbonate Sintering: In this method, zircon is sintered with sodium carbonate at high temperatures. The resulting product is then treated with sulfuric acid, which dissolves the zirconium as zirconium sulfate while the silicon precipitates as silicic acid. zirconiumworld.com This technique achieves a zircon decomposition rate of about 95%. zirconiumworld.com
Lime Sintering: This process utilizes limestone and calcium chloride, which are heated with zircon in a rotary kiln. The resulting calcium zirconate is then leached with hydrochloric or sulfuric acid. zirconiumworld.comzirconiumworld.com The decomposition rate for this method is approximately 97-98%. zirconiumworld.comzirconiumworld.com
Following the alkaline decomposition, the resulting zirconium-containing material is leached with sulfuric acid. This step converts the zirconium into a soluble zirconium sulfate solution, while impurities like silica are separated as insoluble silicic acid. zirconiumworld.comzirconiumworld.com
| Technique | Reagents | Reaction Temperature | Decomposition Rate | Key Features |
|---|---|---|---|---|
| Sodium Hydroxide Fusion | Zircon, Sodium Hydroxide | 923-973 K | ~99% | High decomposition rate at relatively lower temperatures. zirconiumworld.com |
| Sodium Carbonate Sintering | Zircon, Sodium Carbonate | High Temperature | ~95% | Consumes a significant amount of acid in the subsequent leaching step. zirconiumworld.com |
| Lime Sintering | Zircon, Limestone, Calcium Chloride | 1373-1473 K | ~97-98% | Utilizes inexpensive and readily available reagents. zirconiumworld.comzirconiumworld.com |
Optimization of Acid Concentration and Dilution Parameters in Crystallization
The crystallization of zirconium(IV) sulfate tetrahydrate from the sulfuric acid leach solution is a critical step that influences both the yield and purity of the final product. The solubility of zirconium sulfate is highly dependent on the concentration of sulfuric acid in the solution.
A key finding in the industrial process is that the solubility of zirconium sulfate tetrahydrate reaches a minimum when the sulfuric acid concentration is approximately 65% w/w. google.comgoogleapis.com Therefore, to maximize the yield of crystalline zirconium(IV) sulfate tetrahydrate, the acid leach slurry is typically diluted to this concentration. google.comgoogleapis.com This controlled dilution and subsequent cooling of the solution leads to the precipitation of zirconium(IV) sulfate tetrahydrate crystals. google.comgoogleapis.com
The process involves leaching the zirconiferous material with sulfuric acid at a concentration in the range of 65% to 95% w/w. google.comgoogleapis.com The resulting slurry is then diluted with water to bring the sulfuric acid concentration down to the optimal range of 45% to 75% w/w, with the highest yield achieved at around 65% w/w. google.comgoogleapis.com
Purification Strategies in Industrial Synthesis
To meet the high-purity requirements for various applications, several purification strategies are employed during the industrial synthesis of zirconium(IV) sulfate. These methods aim to remove impurities such as iron, aluminum, and hafnium, which is chemically very similar to zirconium.
One effective purification technique is solvent extraction . This method utilizes an organic extractant, such as trioctylamine (TOA), to selectively extract zirconium from the aqueous sulfuric acid solution, leaving impurities like hafnium behind. mdpi.com Under optimal conditions, a single-stage extraction can achieve a zirconium extraction rate of 61.23%, with almost no hafnium being extracted. mdpi.com
Another common purification method is precipitation . By carefully controlling the pH and temperature, impurities can be selectively precipitated and removed. For instance, in a process to remove aluminum contamination, adjusting the acidity of the zirconium-containing solution and then adding a precipitation agent like ammonium (B1175870) sulfate or sulfuric acid can precipitate zirconium sulfate while keeping aluminum in the solution. google.com Basic sulfate precipitation is also used to remove impurities like iron and aluminum, which have low co-precipitation rates at a pH below 2.0. mdpi.com
Laboratory-Scale Synthesis Pathways
In a laboratory setting, zirconium(IV) sulfate hydrate (B1144303) can be synthesized through more direct routes, often starting from purified zirconium compounds.
Direct Synthesis from Zirconium Oxides and Hydroxides
A straightforward laboratory method for preparing zirconium(IV) sulfate is the direct reaction of zirconium oxide (ZrO₂) or zirconium hydroxide (Zr(OH)₄) with sulfuric acid. nih.govwikipedia.org
The reaction with zirconium oxide is represented by the following equation: ZrO₂ + 2H₂SO₄ + H₂O → Zr(SO₄)₂(H₂O)ₓ wikipedia.org
Synthesis from zirconium hydroxide can be particularly effective. For example, reacting zirconium hydroxide with 95% sulfuric acid at 250°C for 150 minutes can achieve a conversion of 77.76%. researchgate.netugm.ac.id
Precipitation Methods, including Basic Sulfate Precipitation
Precipitation is a widely used technique in the laboratory for the synthesis and purification of zirconium sulfates. One of the most important methods is the precipitation of basic zirconium sulfate .
In a typical procedure, a sulfuric acid leach solution containing zirconium is treated to precipitate basic zirconium sulfate. Optimal conditions for this precipitation have been identified as adjusting the pH to approximately 1.6 and maintaining the solution at 75°C for 60 minutes. mdpi.comresearchgate.netdiva-portal.org Under these conditions, a high yield of 96.18% can be achieved. mdpi.comresearchgate.netdiva-portal.org This method is also effective in separating zirconium from other metals, as impurities like iron and aluminum tend to remain in the solution at this pH. mdpi.comresearchgate.net
The molar ratio of sulfate to zirconium is also a critical parameter in the precipitation of basic zirconium sulfate. A preferred molar ratio of SO₄:ZrO₂ is between 0.5:1 and 0.6:1. google.com The reaction is typically carried out by heating the mixture to a temperature between 90°C and 100°C to facilitate the formation of the precipitate. google.com
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| pH | ~1.6 | 96.18% | mdpi.comresearchgate.netdiva-portal.org |
| Temperature | 75°C | ||
| Time | 60 minutes | ||
| Molar Ratio (SO₄:ZrO₂) | 0.5:1 to 0.6:1 | - | google.com |
| Reaction Temperature | 90-100°C | - | google.com |
Control of Hydration Degree in Synthesis
The number of water molecules (n) in the Zirconium(IV) sulfate hydrate structure, which can be 0, 4, 5, or 7, is a critical parameter that can be controlled during and after synthesis through careful manipulation of reaction conditions. wikipedia.org The tetrahydrate is the most common and stable form. google.com
Control over the hydration state is primarily achieved by managing the sulfuric acid concentration and temperature. Research has shown that the solubility of Zirconium(IV) sulfate tetrahydrate is at a minimum in sulfuric acid with a concentration of approximately 65% w/w. google.com Therefore, a high yield of the tetrahydrate can be achieved by crystallizing the product from a solution within the 45% to 75% w/w sulfuric acid concentration range. google.com Diluting a more concentrated acid leach slurry with a measured amount of water can induce the quantitative recrystallization of the stable tetrahydrate upon cooling. google.com
Post-synthesis control of the hydration degree is managed through thermal treatment. The degree of hydration is sensitive to temperature, as detailed in the table below.
| Temperature Range (°C) | Event | Resulting Compound |
|---|---|---|
| 135–160 | Loses three molecules of crystal water | Zirconium(IV) sulfate monohydrate |
| >450 | Loses all crystal water | Anhydrous Zirconium(IV) sulfate |
This compound as a Precursor in Materials Synthesis
This compound is a key starting material for the synthesis of a wide array of zirconium-based materials. smolecule.com Its utility stems from its status as a stable, water-soluble source of zirconium that can be readily converted into other compounds. google.com
Role in the Formation of Zirconium-Based Materials
The compound serves as an essential precursor for producing advanced materials such as zirconia-based ceramics, various zirconium chemicals like zirconium oxychloride and zirconium acetate, and specialized catalysts. chemiis.comsmolecule.com The conversion to zirconium oxide (ZrO₂), or zirconia, is a particularly significant application. This transformation is typically achieved through thermal decomposition (calcination) at elevated temperatures. The resulting zirconia possesses high strength, thermal stability, and corrosion resistance, making it suitable for demanding applications.
Preparative Routes for Sulfated Zirconia from this compound
Sulfated zirconia (SZ) is a highly acidic solid catalyst used extensively in the petrochemical industry for reactions like isomerization. jeeng.netacs.org this compound is a common precursor for SZ due to the inherent presence of sulfate groups. The synthesis generally involves a multi-step process:
Precipitation of Zirconium Hydroxide: The process begins by dissolving this compound in water. A base, such as an aqueous ammonia solution, is then added dropwise to precipitate zirconium hydroxide, Zr(OH)₄. jeeng.netacs.org This step effectively removes the zirconium from the sulfate solution, creating a hydrous zirconia intermediate.
Sulfation: The precipitated zirconium hydroxide is then "sulfated." This can be achieved through several methods. One common approach is to wash the precipitate and then impregnate it with a sulfuric acid solution. jeeng.netacs.org Alternatively, in a solvent-free method, the zirconium hydroxide can be directly mixed with a solid sulfur source like ammonium sulfate. The sulfate ions are adsorbed onto the surface of the hydrous zirconia.
Calcination: The final step is a carefully controlled thermal treatment. The sulfated zirconium hydroxide is dried and then calcined at high temperatures, typically between 500°C and 650°C. jeeng.netacs.org During calcination, the hydroxide decomposes to form zirconia, while the sulfate groups become strongly bonded to the zirconia surface. This process creates the highly acidic Lewis and Brønsted acid sites that give sulfated zirconia its catalytic properties. jeeng.net The resulting material is typically the tetragonal phase of ZrO₂, which is known to be catalytically active. jeeng.netacs.org
The table below summarizes a typical preparative route.
| Step | Procedure | Purpose | Typical Conditions |
|---|---|---|---|
| 1. Precipitation | Dissolve this compound in deionized water and add a base (e.g., NH₃ solution) to precipitate Zr(OH)₄. | To form a hydrous zirconia precursor. | Maintain pH at ~8.5. acs.org |
| 2. Sulfation | Stir the Zr(OH)₄ precipitate in a sulfuric acid (H₂SO₄) solution. | To introduce sulfate groups onto the zirconia precursor. | 0.1–1.0 M H₂SO₄ for 12-15 hours. acs.org |
| 3. Calcination | Filter, dry, and heat the sulfated material in a furnace. | To form the crystalline, catalytically active sulfated zirconia. | 500–650°C for several hours. jeeng.netacs.org |
This synthetic pathway allows for the creation of a high-performance catalyst from a readily available zirconium source, highlighting the importance of this compound in advanced materials science.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Crystallographic Investigations
X-ray diffraction techniques have been the cornerstone in mapping the three-dimensional structures of the different hydrated phases of zirconium(IV) sulfate (B86663).
Single crystal X-ray diffraction offers unparalleled detail in resolving crystal structures. For Zirconium(IV) sulfate hydrates, this technique has been instrumental in identifying the precise atomic coordinates, bond lengths, and bond angles.
The tetrahydrate , Zr(SO₄)₂·4H₂O, has been shown to possess an orthorhombic crystal structure. Its structure is characterized by infinite sheets where the zirconium atoms exhibit eight-fold coordination, being bound to four oxygen atoms from four distinct sulfate groups and four oxygen atoms from water molecules.
The α-monohydrate , α-Zr(SO₄)₂·H₂O, adopts a monoclinic crystal system. In this configuration, the zirconium atom is seven-coordinate, bonded to six oxygen atoms from bridging sulfate tetrahedra and one oxygen from a water molecule. This arrangement also results in a layered structure.
Higher hydrates, such as the pentahydrates (α and β forms) and the heptahydrate , exhibit a departure from the layered structures. Their crystal lattices are constructed from discrete dimeric units of [Zr₂(SO₄)₄(H₂O)₈]. In these dimers, each zirconium atom is in an eight-fold coordination environment.
Interactive Table 1: Crystallographic Data for Zirconium(IV) Sulfate Hydrates from Single Crystal XRD
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Tetrahydrate | Zr(SO₄)₂·4H₂O | Orthorhombic | Fddd | 11.62 | 25.92 | 5.532 | 90 |
| α-Monohydrate | α-Zr(SO₄)₂·H₂O | Monoclinic | P2₁/c | 7.32 | 8.54 | 11.8 | 106.0 |
Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and has been used to characterize various zirconium(IV) sulfate hydrates. The diffraction patterns, which consist of a series of peaks at specific angles, serve as a fingerprint for each crystalline form. By indexing these patterns, the unit cell parameters of the crystalline phases can be determined.
Studies have reported the successful indexing of the powder diffraction patterns for the α- and γ-polymorphs of anhydrous Zr(SO₄)₂. The analysis of the PXRD pattern for β-Zr(SO₄)₂·5H₂O has also been crucial in understanding its structure. The data obtained from PXRD are essential for phase identification in polycrystalline samples and for studying phase transformations that occur upon dehydration or rehydration.
Interactive Table 2: Representative Powder X-ray Diffraction Data for a Zirconium(IV) Sulfate Hydrate (B1144303) Phase
| 2θ (degrees) | d-spacing (Å) | Intensity (%) |
| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |
A notable feature of the zirconium(IV) sulfate hydrate system is the structural relationship between the different hydrated forms. The higher hydrates, specifically the α-pentahydrate, β-pentahydrate, and the heptahydrate, are all constructed from the same fundamental building block: an isolated dimeric unit with the composition [Zr₂(SO₄)₄(H₂O)₈]. These dimeric units are then interconnected through a network of hydrogen bonds involving both the coordinated and, in the case of the heptahydrate and β-pentahydrate, non-coordinated (lattice) water molecules.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the local coordination environment of the sulfate ions and the nature of the water molecules within the crystal lattice.
FTIR spectroscopy probes the vibrational modes of molecules that induce a change in the dipole moment. In the context of zirconium(IV) sulfate hydrates, FTIR is particularly sensitive to the vibrations of the sulfate (SO₄²⁻) and water (H₂O) groups. The coordination of these groups to the zirconium cation lowers their symmetry, which results in the splitting of degenerate vibrational modes and the appearance of new bands in the spectrum.
The infrared spectra of zirconium(IV) sulfate hydrates typically show multiple absorption bands in the 900–1300 cm⁻¹ region. This complexity arises from the low symmetry and non-equivalence of the sulfate groups within the crystal lattice. Analysis of these bands provides insights into the coordination mode of the sulfate ions (e.g., monodentate, bidentate, bridging). Furthermore, the stretching and bending vibrations of the water molecules, observed in other regions of the spectrum, can distinguish between coordinated water and lattice water, and provide information about the extent of hydrogen bonding.
Interactive Table 3: General FTIR Band Assignments for Zirconium(IV) Sulfate Hydrates
| Wavenumber Range (cm⁻¹) | Assignment |
| 3000 - 3600 | O-H stretching vibrations of H₂O |
| 1600 - 1650 | H-O-H bending vibrations of H₂O |
| 900 - 1300 | SO₄²⁻ stretching vibrations |
| 600 - 700 | SO₄²⁻ bending vibrations |
Raman spectroscopy, which detects vibrations that cause a change in the polarizability of a molecule, is a complementary technique to FTIR. It is particularly useful for studying the symmetric vibrations of the sulfate ion, which are often weak in the infrared spectrum.
The Raman spectra of zirconium(IV) sulfate hydrates provide further details on the structure and bonding within these compounds. For instance, the appearance of a Raman peak around 1017 cm⁻¹ has been used as a signature for the presence of specific large zirconium hydroxo/oxo bridged clusters in solution, which are precursors to crystallization.
In situ Raman spectroscopy is a powerful technique for studying crystallization processes in real-time. By monitoring the changes in the Raman spectrum of a solution as it crystallizes, researchers can gain insights into the formation of different crystalline phases and the transformation between them. This technique can track the evolution of specific structural units from the solution phase to their incorporation into the solid-state lattice, providing a deeper understanding of the crystallization mechanism of zirconium(IV) sulfate hydrates.
Interactive Table 4: Characteristic Raman Bands for Zirconium-Sulfate Species
| Wavenumber (cm⁻¹) | Assignment |
| ~1017 | Signature peak for [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂(SO₄)₁₂.₇] cluster |
| Other specific data unavailable in search results | Further assignments require more specific data |
X-ray Absorption Spectroscopy
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool for probing the local geometric and electronic structure of a specific absorbing atom within a material. wikipedia.orgyoutube.com For this compound, XAS provides invaluable insights into the coordination environment of the zirconium centers.
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure observed on the high-energy side of an X-ray absorption edge. youtube.com This technique is particularly well-suited for determining the local atomic environment of zirconium atoms in both crystalline and amorphous materials. diamond.ac.uknih.gov The analysis of the EXAFS spectrum can yield precise information about the identity and number of neighboring atoms (coordination number), their distance from the central zirconium atom (interatomic distance or bond length), and the degree of local structural disorder. mpg.de
In the context of this compound, EXAFS studies focus on the Zr K-edge. The technique allows for the direct measurement of Zr-O bond lengths, distinguishing between the oxygen atoms originating from the sulfate ligands and those from the coordinated water molecules. rsc.org This distinction is critical as the compound's structure involves complex coordination with both water and sulfate groups serving as ligands. wikipedia.org By analyzing the interference pattern created by the outgoing and backscattered photoelectron waves, researchers can construct a detailed model of the local coordination sphere around the zirconium ion. youtube.commpg.de
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound, XPS is instrumental in confirming the oxidation state of zirconium and characterizing the surface chemical environment.
The primary XPS region for zirconium is Zr 3d, which exhibits well-resolved spin-orbit components (3d₅/₂ and 3d₃/₂). thermofisher.com The binding energy of these peaks is characteristic of the Zr(IV) oxidation state. dtic.mil Studies on related sulfated zirconia materials provide a framework for interpreting the spectra of this compound. The O 1s spectrum can be deconvoluted to identify oxygen atoms in different chemical environments, such as those in the Zr-O bonds, surface hydroxyl (OH) groups, and sulfate (SO₄²⁻) groups. researchgate.net Similarly, the S 2p spectrum confirms the presence of sulfur in the S⁶⁺ state, which is characteristic of sulfate ions. researchgate.net By applying XPS, researchers can verify the electron density on the Zr⁴⁺ ion, providing insight into the compound's acidic properties. researchgate.net
| Element/Region | Binding Energy (eV) | Attributed Species/Chemical State | Reference |
|---|---|---|---|
| Zr 3d | ~183.2 | Zirconium bonded to sulfate groups (Zr⁴⁺) | researchgate.net |
| Zr 3d₅/₂ | ~182.2 | Zr(IV) in Zirconium Phosphate (B84403) | dtic.mil |
| O 1s | ~530.0 | Oxygen in Zr-O bonds | researchgate.net |
| O 1s | ~530.5 - 532.0 | Oxygen in surface hydroxyl (OH) groups or phosphate/sulfonate groups | dtic.milresearchgate.net |
| O 1s | ~534.1 | Oxygen in sulfate (SO₄²⁻) groups | researchgate.net |
| S 2p₃/₂ | ~169 | Sulfur (S⁶⁺) in sulfate ions | researchgate.net |
| S 2p₁/₂ | ~170 | Sulfur (S⁶⁺) in sulfate ions | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. While solution-state NMR is common, solid-state NMR is required for insoluble materials like this compound. The most relevant nucleus for this compound is ⁹¹Zr.
Solid-state ⁹¹Zr NMR spectroscopy is challenging but provides unique structural insights. The ⁹¹Zr isotope has a low natural abundance (11.23%) and a low gyromagnetic ratio. Furthermore, as a quadrupolar nucleus (spin I = 5/2) with a large nuclear quadrupole moment, its NMR signals are subject to significant broadening, often resulting in spectra that are hundreds of kilohertz wide, even at high magnetic fields. pascal-man.com Despite these difficulties, ⁹¹Zr NMR can directly probe the local environment of the zirconium atoms, offering information on coordination number and the symmetry of the Zr site that is complementary to data from diffraction techniques. pascal-man.com Advances in solid-state NMR methodology, such as the use of very high magnetic fields and specialized pulse sequences, are making the characterization of such challenging nuclei more accessible. pascal-man.com
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. abo.fi These methods are essential for determining the thermal stability and decomposition pathway of hydrated compounds.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information about physical phenomena like dehydration and chemical phenomena like decomposition. abo.fi Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. uni-siegen.de DTA detects thermal events such as phase transitions, melting, and reactions, indicating whether they are endothermic or exothermic. abo.fiuni-siegen.de
For this compound, a combined TGA-DTA analysis reveals a multi-stage decomposition process. Based on studies of similar sulfated zirconia materials, the following stages are expected:
Initial Weight Loss: A first mass loss at lower temperatures (e.g., 25°C to 110°C) corresponds to the removal of physically adsorbed or surface water molecules. sphinxsai.com This is an endothermic process.
Dehydration: Subsequent weight loss stages at higher temperatures (e.g., between 250°C and 520°C) are attributed to the removal of coordinated water molecules (dehydration). sphinxsai.com
Sulfate Decomposition: At much higher temperatures (e.g., 670°C to 730°C), a significant weight loss occurs due to the decomposition of the sulfate groups. sphinxsai.com
These analyses are crucial for determining the number of water molecules in the hydrate and establishing the material's thermal stability limits. sphinxsai.com
| Temperature Range (°C) | Event | Technique | Observation | Reference |
|---|---|---|---|---|
| 25 - 110 | Removal of physisorbed water | TGA | Initial weight loss | sphinxsai.com |
| 250 - 520 | Dehydration (loss of coordinated water) | TGA | Further weight loss | sphinxsai.com |
| 670 - 730 | Decomposition of sulfate groups | TGA | Final major weight loss | sphinxsai.com |
| Corresponding to weight loss | Dehydration/Decomposition | DTA | Endothermic peaks | abo.fiuni-siegen.de |
| No weight loss event | Crystallization/Phase Transition | DTA | Exothermic/Endothermic peak | abo.fiuni-siegen.de |
Microscopic and Imaging Techniques
Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and texture of solid materials. For this compound, SEM can be employed to visualize the surface topography and crystal habit of the powder. sphinxsai.com TEM, with its higher resolution, can provide information about the internal structure, crystallinity, and lattice parameters of the material. These imaging techniques are often used in conjunction with other characterization methods to provide a complete picture of the material's physical properties. researchgate.net
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the morphology and crystal structure of materials derived from this compound.
Transmission Electron Microscopy (TEM): TEM has been employed to investigate the cross-sections of zirconia films prepared from Zirconium(IV) sulfate tetrahydrate solutions. mpg.de Studies on freshly prepared samples reveal a composite layer structure. This layer consists of a mixture of tetragonal zirconia and an amorphous material, which is presumed to contain sulfate. mpg.de Upon annealing these films at 773 K, a transformation occurs, leading to the complete conversion into tetragonal zirconia crystals. These resulting crystals are approximately 10 nm in diameter and form a relatively dense layer. mpg.de
Scanning Electron Microscopy (SEM): SEM analysis provides insights into the surface morphology of sulfated zirconia (S-ZrO₂) nanoparticles. Micrographs show that these nanoparticles can be well-scattered but also tend to agglomerate. mdpi.com The synthesized sulfated zirconia often forms extremely small primary particles, which then cluster together, resulting in agglomerates with varied shapes. mdpi.com
Table 1: Summary of TEM/SEM Findings for Materials Derived from this compound
| Technique | Material | Key Findings | Citations |
|---|---|---|---|
| TEM | Zirconia films from Zirconium(IV) sulfate tetrahydrate | - Freshly prepared films are a mix of tetragonal zirconia and amorphous, sulfate-containing material.- Annealing at 773 K results in complete conversion to ~10 nm tetragonal zirconia crystals. | mpg.de |
| SEM | Sulfated Zirconia (S-ZrO₂) nanoparticles | - Nanoparticles are observed to be scattered and agglomerated.- Primary particles are very small and cluster into varied shapes. | mdpi.com |
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is utilized to quantitatively assess the surface topography and roughness of materials incorporating sulfated zirconia. For instance, AFM has been used to characterize nanocomposite membranes made by incorporating sulfated zirconia nanoparticles into a Nafion® matrix. mdpi.com
Three-dimensional AFM images of these nanocomposite membrane surfaces reveal significant topographical features. mdpi.com The analysis provides quantitative data on surface roughness, which is a critical parameter for applications such as fuel cells, where it can influence the electrode contact area. mdpi.com
Table 2: AFM Surface Roughness Data for Sulfated Zirconia Nanocomposites
| Material | Scan Size | Measured Surface Roughness | Citations |
|---|
Dynamic Light Scattering (DLS) for Particle Size and Aggregation
Dynamic Light Scattering (DLS) is a non-invasive analytical technique well-established for determining the size distribution of particles in suspensions and emulsions, particularly in the submicron range. mdpi.commicrotrac.com The method is based on the principle of Brownian motion, where smaller particles in a liquid move more rapidly than larger ones. microtrac.com
The DLS instrument measures the fluctuations in the intensity of laser light scattered by the moving particles. These fluctuations contain information about the particles' diffusion speed. microtrac.com Using the Stokes-Einstein relationship, the diffusion coefficient is then related to the hydrodynamic diameter of the particles. microtrac.com For accurate particle size determination, the temperature and viscosity of the liquid must be known precisely. microtrac.com
While specific DLS data for this compound is not detailed in the provided context, the technique is fundamental for characterizing the particle size and aggregation state of zirconia and sulfated zirconia nanoparticles derived from it, which are often used in suspension form. mdpi.com
Table 3: Principles and Outputs of Dynamic Light Scattering (DLS) Analysis
| Parameter | Description | Relevance | Citations |
|---|---|---|---|
| Measurement Principle | Measures fluctuations of scattered light intensity caused by the Brownian motion of particles in a liquid. | Allows for the calculation of the diffusion coefficient. | microtrac.com |
| Governing Equation | Stokes-Einstein Equation | Relates the diffusion coefficient to particle size (hydrodynamic diameter), temperature, and viscosity. | microtrac.com |
| Primary Output | Particle Size Distribution | Provides information on the average particle size and the range of sizes present in the sample. | mdpi.com |
| Additional Output | Polydispersity Index (PDI) | Indicates the breadth of the particle size distribution. |
| Application | Nanoparticle Characterization | Suited for analyzing the size and aggregation of nanoparticles in suspensions. | microtrac.com |
Theoretical and Computational Investigations of Zirconium Iv Sulfate Hydrate Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has been employed to investigate the geometric and electronic structures of zirconium(IV) sulfate (B86663) complexes in aqueous environments. These calculations provide a detailed picture of interatomic distances, bond angles, and the distribution of electrons within the molecules. dnu.dp.ua
Furthermore, DFT is used to analyze the electronic properties by calculating the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A larger HOMO-LUMO gap generally implies greater stability. Calculations have been used to establish a stability order for various related zirconium complexes. dnu.dp.ua For example, the stability of aquated sulfatozirconium complexes such as [ZrO(SO₄)₂(H₂O)]²⁻ has been compared to anhydrous forms like [ZrO(SO₄)₂]²⁻. dnu.dp.ua
Table 1: Calculated Properties of Zirconium(IV) Sulfate Complexes
| Complex | Calculated Property | Significance |
|---|---|---|
| [ZrO(SO₄)₂(H₂O)]²⁻ | Geometric Parameters (Bond Lengths, Angles) | Defines the three-dimensional structure and coordination of the zirconium center. |
| [ZrO(SO₄)₂]²⁻ | Sum of Electronic and Zero-Point Energies | Provides a measure of the total energy of the molecule at 0 K. |
| Various Complexes | HOMO-LUMO Energy Gap | Indicates the chemical stability and reactivity of the complex. |
| [ZrO(SO₄)₂(H₂O)]²⁻ | Potential for Intramolecular Hydrogen Bonds | Highlights interactions that contribute to the stability of the hydrated structure. dnu.dp.ua |
Quantum-Chemical Modeling of Reaction Intermediates and Pathways
Quantum-chemical modeling is a vital tool for elucidating the complex reaction pathways of zirconium(IV) sulfate in aqueous solutions. These methods allow for the identification of potential reaction intermediates and the calculation of their relative stabilities, which helps in predicting the most likely course of a chemical reaction. dnu.dp.ua
In the context of zirconium(IV) sulfate, modeling has shown the possible existence of various complex species in an aqueous environment, such as [ZrO(SO₄)₂(H₂O)]²⁻ and [ZrO(SO₄)₂]²⁻. dnu.dp.ua By calculating the thermal free energies of these species, their stability can be compared. For instance, theoretical calculations have been used to determine the relative stability of different zirconium sulfate and methanesulfonate (B1217627) complexes, demonstrating that the hydrated sulfate complexes are part of a broader stability landscape. dnu.dp.ua
The general approach involves mapping the potential energy surface (PES) of a reaction. nih.gov This involves locating stable molecules (reactants, products, and intermediates) which correspond to minima on the PES, and the transition states that connect them, which are saddle points on the PES. By calculating the energies of these points, the activation energy for each step can be determined, providing insight into the reaction kinetics. While specific transition state calculations for zirconium sulfate hydrate (B1144303) reactions are complex, the identification of stable intermediates is a crucial first step in constructing a plausible reaction mechanism. dnu.dp.uanih.gov
Simulation of Hydration Behavior and Oligomerization
The behavior of the zirconium(IV) ion in water is characterized by strong hydration and a pronounced tendency to hydrolyze and form polynuclear species (oligomers). rsc.orgrsc.org Molecular simulations, particularly ab initio quantum mechanical molecular dynamics, have been instrumental in characterizing the hydration structure of the monomeric [Zr(H₂O)₈]⁴⁺ ion. rsc.org
These simulations show that the Zr⁴⁺ ion forms distinct hydration shells. rsc.org
First Hydration Shell: The zirconium ion is eight-coordinated by water molecules (i.e., [Zr(H₂O)₈]⁴⁺). The geometry of this first shell is flexible, existing in-between a bi-capped trigonal prism and a square antiprismatic arrangement. The average Zr-O bond distance has been determined to be approximately 2.19-2.25 Å. rsc.orgrsc.org This shell is very stable, with no exchanges of water molecules observed with the second shell on the picosecond timescale of the simulations. rsc.org
Second and Third Hydration Shells: The simulations also indicate the existence of a well-defined second hydration shell and even a third layer, showing the extensive ordering of water molecules around the highly charged cation. The mean residence time for water molecules in the second shell is significantly shorter than in the first, on the order of 5.5 picoseconds. rsc.org
Due to the high charge density of the Zr⁴⁺ ion, it is extremely acidic and undergoes vigorous hydrolysis in all but the most strongly acidic aqueous solutions. rsc.org This hydrolysis leads to the formation of stable, polynuclear oxo/hydroxo-bridged complexes, a process known as oligomerization. The most prominent of these is the tetrameric zirconyl ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. rsc.org In this structure, each zirconium atom is coordinated to four bridging hydroxide (B78521) ions and four terminal water molecules. The Zr-O distances to the bridging hydroxides are significantly shorter than those to the terminal water molecules. rsc.org
Table 2: Structural Parameters of Hydrated and Oligomerized Zirconium(IV) Species
| Species | Parameter | Value | Method |
|---|---|---|---|
| [Zr(H₂O)₈]⁴⁺ | Coordination Number | 8 | Simulation rsc.org / EXAFS rsc.org |
| [Zr(H₂O)₈]⁴⁺ | Mean Zr-O Distance | 2.187 - 2.25 Å | Simulation rsc.org / EXAFS rsc.org |
| [Zr(H₂O)₈]⁴⁺ | First Shell Geometry | Square Antiprism / Bi-capped Trigonal Prism | Simulation rsc.org / EXAFS rsc.org |
| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Coordination Environment | 4 bridging OH⁻, 4 terminal H₂O per Zr | Crystallography, EXAFS, LAXS rsc.org |
Thermodynamic Modeling of Adsorption and Reaction Equilibria
Thermodynamic modeling is used to predict the spontaneity and equilibrium conditions for processes such as adsorption and chemical reactions involving zirconium(IV) sulfate. This involves calculating key thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
For adsorption processes , thermodynamic models help to understand the interactions between a solute (e.g., a zirconium sulfate species) and a solid surface. The spontaneity of adsorption is determined by the Gibbs free energy change; a negative ΔG indicates a spontaneous process. The enthalpy change (ΔH) reveals whether the process is exothermic (releases heat) or endothermic (absorbs heat), while the entropy change (ΔS) reflects the change in randomness at the solid-liquid interface. acs.org Adsorption equilibrium data is often fitted to isotherm models such as the Langmuir or Freundlich models to quantify the adsorption capacity and affinity of the adsorbent. acs.org
For reaction equilibria , thermodynamic modeling can predict the conditions under which certain species or phases are stable. For example, in the precipitation of basic zirconium sulfate from solution, the equilibrium is highly dependent on factors like pH, temperature, and the concentration of sulfate ions. mdpi.comresearchgate.net By developing thermodynamic models for the Gibbs free energies of the various phases as a function of composition and temperature, phase diagrams can be constructed. mit.edu These diagrams are essential for predicting the formation of precipitates and understanding the speciation of zirconium in solution under different conditions. The modeling relies on assessing experimental data, including phase boundary information and thermochemical measurements, to create a consistent set of parameters for the Gibbs free energy expressions of each phase. mit.edu
Catalysis and Heterogeneous Catalysis Development
The development of robust and efficient heterogeneous catalysts is crucial for sustainable chemical synthesis. Zirconium-based materials, derived from precursors like Zirconium(IV) sulfate hydrate, play a pivotal role in this area, serving as both catalyst supports and active catalytic phases.
This compound as a Catalyst Support Material
Zirconium dioxide (zirconia), often synthesized from this compound, is a widely utilized catalyst support. Its advantageous thermal stability and well-developed acid-base properties make it a suitable platform for dispersing active catalytic species. mdpi.com The support material's characteristics, such as surface area and pore structure, can be tailored during the synthesis process, which involves the calcination of zirconium hydroxide precursors. acs.org
Sulfated Zirconia as a Solid Superacid Catalyst
Upon treatment with sulfate ions, zirconia is transformed into a solid superacid known as sulfated zirconia (SZ). mdpi.com This material exhibits exceptionally strong acid sites, with a Hammett acidity function (H₀) value comparable to or even exceeding that of 100% sulfuric acid (H₀ ≤ -12). digitellinc.com The superacidic nature of sulfated zirconia arises from the interaction between the zirconia surface and the sulfate groups, leading to the generation of both Brønsted and Lewis acid sites. acs.orgdigitellinc.com The strength and concentration of these acid sites are critical factors that determine the catalytic activity in various organic transformations. mdpi.com The preparation method, including the sulfation agent and calcination conditions, plays a crucial role in optimizing the acidic properties of the final catalyst. rsc.orgresearchgate.net
The unique catalytic properties of sulfated zirconia are attributed to the cooperativity between abundant Brønsted and Lewis acid sites. digitellinc.com High surface area and the presence of the tetragonal crystalline phase of zirconia are often associated with enhanced acidity and catalytic performance. mdpi.comdigitellinc.com
Sulfated zirconia has demonstrated significant potential as a catalyst in hydrocracking reactions, which are essential for converting heavy hydrocarbon fractions into more valuable, lighter products like gasoline. mdpi.com Its strong acidity facilitates the cracking and isomerization of large hydrocarbon molecules. mdpi.com The catalytic activity of sulfated zirconia in these transformations is attributed to its ability to activate hydrocarbons even at relatively mild conditions. digitellinc.com
The efficiency of sulfated zirconia catalysts in hydrocracking can be influenced by various factors, including the method of preparation and the presence of promoters. For instance, the addition of noble metals or transition metals can enhance both the activity and stability of the catalyst. mdpi.com
Table 1: Effect of Ni loading on Sulfated Zirconia for Hydrocracking of Used Palm Cooking Oil
| Catalyst | Ni loading (wt%) | Liquid Product Yield (wt%) | Gasoline Selectivity (%) |
|---|
This table is based on data from a study on the hydrocracking of used palm cooking oil at 350 °C. researchgate.net
The strong acidic nature of sulfated zirconia makes it an effective catalyst for esterification and alkylation reactions. acs.orgnih.gov In esterification, it catalyzes the reaction between carboxylic acids and alcohols to produce esters, which are valuable chemicals with applications in various industries. rsc.orgresearchgate.net The catalytic performance is often superior to other solid acid catalysts like zeolites and ion-exchange resins. researchgate.net The activity of sulfated zirconia in esterification is directly correlated with its acid strength. mdpi.com
Sulfated zirconia catalysts prepared using chlorosulfuric acid have shown significantly higher activity in the esterification of fatty acids compared to those prepared with sulfuric acid, a result attributed to higher sulfur content, larger pores, and stronger acid sites. rsc.org
In alkylation reactions, sulfated zirconia is used to introduce alkyl groups into various organic molecules. For example, it has been successfully employed in the vapor phase alkylation of cresols with tert-butyl alcohol. mdpi.com The catalyst's performance is dependent on reaction conditions such as temperature.
Table 2: Alkylation of o-cresol with tert-butyl alcohol over sulfated zirconia perlite catalyst
| Temperature (°C) | o-cresol Conversion (%) | Selectivity to 6-TBOC (%) |
|---|---|---|
| 195 | 55 | 90 |
| 215 | 75 | 92 |
| 235 | 88 | 95 |
| 255 | 82 | 93 |
This table presents data on the effect of temperature on the alkylation of o-cresol. mdpi.com
Understanding the reaction mechanisms underlying zirconium-catalyzed organic transformations is crucial for optimizing catalyst design and reaction conditions. Mechanistic studies often involve a combination of kinetic analysis, spectroscopic techniques, and computational modeling.
For the zirconium-catalyzed direct amidation of carboxylic acids and amines, kinetic studies have revealed a first-order dependence on the catalyst concentration and a positive dependence on the amine concentration. nih.gov Interestingly, a negative rate dependence on the carboxylic acid concentration was observed, suggesting the formation of off-cycle catalyst-inhibiting species. nih.gov DFT calculations have proposed that a dinuclear zirconium species can catalyze the reaction, with the amine performing a nucleophilic attack on a coordinated carboxylate ligand. nih.gov
In other organozirconium chemistry, cationic zirconocene species have been shown to induce epoxide ring-opening, followed by hydride shifts and ligand migration to furnish secondary alcohols. proquest.com These mechanistic insights are instrumental in expanding the synthetic utility of zirconium catalysts. rsc.orgresearchgate.net
The catalytic performance of sulfated zirconia can be significantly enhanced by the addition of promoters. These promoters can improve the catalyst's activity, selectivity, and stability.
Platinum (Pt): The addition of platinum to sulfated zirconia has been shown to improve its stability and prevent the formation of coke precursors in light naphtha isomerization. Pt-promoted sulfated zirconia has also been effectively used for the hydrocracking of low-density polyethylene (LDPE) plastic waste into liquid fuels. researchgate.net Increasing the platinum concentration on the sulfated zirconia support can lead to higher conversion rates in hydrocracking processes. researchgate.net
Nickel (Ni): Nickel is another effective promoter for sulfated zirconia catalysts, particularly in hydrocracking reactions. mdpi.com Nickel-loaded sulfated zirconia has been successfully used to convert used palm cooking oil into gasoline. researchgate.netbme.hu The addition of nickel can enhance the catalyst's acidity and specific surface area, leading to improved performance. researchgate.net
Molybdenum (Mo): Transition metals like molybdenum are added to sulfated zirconia to address the issue of rapid deactivation that can occur with the unpromoted superacid catalyst. mdpi.com
Chromium (Cr): The synthesis of Cr/sulfated zirconia has been reported to enhance the acidity of the catalyst and improve the yield of liquid products in hydrocracking reactions. mdpi.com
The promotional effect of metals like alumina and gallium has also been studied. While alumina primarily increases the number of acid sites, gallium enhances both the surface acidity and the redox properties of the sulfated zirconia catalyst. tmu.edu.tw
Role of Brønsted and Lewis Acid Sites in Catalytic Activity
This compound and its derivatives, particularly sulfated zirconia (ZrO₂-SO₄), are notable for their acidic properties which are central to their catalytic activity. The introduction of sulfate groups to zirconia significantly enhances its acidity, creating both Brønsted and Lewis acid sites that drive various chemical reactions. researchgate.net
Lewis acid sites are primarily attributed to coordinatively unsaturated zirconium ions (Zr⁴⁺), while Brønsted acid sites are generated through a complex interaction involving sulfate groups, zirconium, and often water molecules. berkeley.edumdpi.com One proposed model suggests that the strong Brønsted acidity arises from a specific arrangement where a water molecule, adsorbed to one zirconium atom, forms a hydrogen bond with a sulfate moiety chelated to a neighboring zirconium atom. berkeley.eduescholarship.org This interaction results in a highly acidic proton. The density, strength, and the ratio of Brønsted to Lewis acid sites (B/L ratio) are critical factors that determine the catalytic performance. researchgate.net These properties can be tuned by adjusting the sulfate concentration and calcination temperature during catalyst preparation. researchgate.net
The catalytic activity of sulfated zirconia has been demonstrated in numerous industrial processes, including isomerization, esterification, and the conversion of biomass. researchgate.netd-nb.info For instance, in the conversion of cellulose to 5-hydroxymethylfurfural (5-HMF), a key platform chemical, a bifunctional catalytic mechanism is required. d-nb.info This involves the hydrolysis of cellulose to glucose, catalyzed by Brønsted acid sites, followed by the isomerization of glucose to fructose, which is assisted by Lewis acid sites, and finally, the dehydration of fructose to 5-HMF, again driven by Brønsted acidity. d-nb.info Research has shown that a high ratio of Brønsted to Lewis acidic sites can lead to higher cellulose conversion and selectivity towards 5-HMF. d-nb.info
The interplay between these acid sites is crucial. The electron-withdrawing nature of neighboring Lewis acid sites can enhance the strength of Brønsted acid sites by weakening the S-O-H bond. mdpi.com The specific nature of the acid sites can be identified and quantified using techniques such as Fourier-transform infrared spectroscopy (FTIR) with probe molecules like pyridine and temperature-programmed desorption (TPD) of ammonia. researchgate.netd-nb.info
Separation and Adsorption Science
Precipitation of Biomolecules for Isolation and Purification
This compound is utilized in the separation and purification of biomolecules, such as proteins and amino acids. wikipedia.org This application leverages the interaction between the sulfate groups of the zirconium compound and charged functional groups present on the biomolecules. smolecule.com This interaction leads to the formation of insoluble complexes, causing the biomolecules to precipitate out of the solution. smolecule.com
This precipitation technique allows for the selective isolation of target proteins or amino acids from complex mixtures. wikipedia.orgsmolecule.com Once precipitated, the biomolecules can be separated from the soluble components of the mixture by centrifugation or filtration. This method is particularly valuable in biochemical research for studying protein-protein interactions and for the initial steps of protein structure characterization. smolecule.com
Advanced Separation Techniques for Metal Ions
Zirconium(IV) sulfate and related zirconium compounds are employed in advanced separation techniques for various metal ions. One notable application is in the nuclear industry for the separation of zirconium and hafnium isotopes. nanorh.com Due to their very similar chemical properties, separating these two elements is challenging but crucial for nuclear applications where high-purity zirconium is required. nanorh.com
Furthermore, zirconium-based materials derived from zirconium sulfate are effective adsorbents for the removal of heavy metal ions and other contaminants from aqueous solutions. frontiersin.org Zirconium phosphate-based materials, for example, have shown high adsorption capacities for lead and copper. frontiersin.org The effectiveness of these materials is often dependent on their structure and specific surface area, with nano-sized materials exhibiting significantly higher adsorption capacities. frontiersin.org The interaction of zirconium sulfate with specific elements allows for its use in various separation techniques aimed at purification. smolecule.com
Adsorption Mechanisms of Zirconium Species on Material Surfaces
The adsorption of zirconium species from solutions containing zirconium(IV) sulfate onto various material surfaces is a complex process governed by several factors, including pH, the presence of other ions, and the nature of the adsorbent surface. Zirconium exists in different hydrolyzed forms in aqueous solutions, such as Zr(OH)³⁺, ZrO₂²⁺, and Zr(OH)₄, with the speciation being highly pH-dependent.
The adsorption mechanism often involves electrostatic interactions, ligand exchange, and the formation of surface complexes. frontiersin.org On negatively charged surfaces, such as silica or certain clays, positively charged zirconium species can be adsorbed through electrostatic attraction. researchgate.net At lower pH values, competition between hydronium ions (H₃O⁺) and zirconium ions for adsorption sites can decrease the efficiency of zirconium uptake. As the pH increases, the concentration of hydronium ions decreases, and the formation of zirconium hydroxide species increases, leading to enhanced adsorption.
Environmental Applications in Water Treatment Processes
This compound plays a significant role in environmental applications, particularly in water and wastewater treatment. nanorh.comchemiis.com It is widely used as a coagulant and flocculant to remove a variety of contaminants. nanorh.com When added to water, zirconium sulfate hydrolyzes to form insoluble zirconium hydroxide precipitates. These precipitates have a high surface area and can effectively adsorb and entrap suspended solids, colloidal particles, phosphates, and heavy metals. nanorh.com
The process of flocculation involves the aggregation of these smaller particles into larger flocs, which can then be easily removed from the water through sedimentation or filtration. nanorh.com This makes zirconium sulfate an effective agent for purifying drinking water and treating industrial wastewater. nanorh.comgoogle.com The ability of zirconium compounds to form insoluble precipitates with a wide range of contaminants is a key aspect of their utility in water treatment. nanorh.com Research has shown that zirconium-based adsorbents are particularly effective in removing harmful substances such as arsenic and fluoride from water. frontiersin.org
Advanced Materials Science and Engineering
This compound serves as a crucial precursor in the synthesis of a wide array of advanced zirconium-based materials. smolecule.com These materials, which include ceramics, thin films, and nanoparticles, possess unique properties that make them valuable for a range of technological applications. smolecule.com
One of the primary uses of zirconium sulfate in materials science is in the production of zirconia (zirconium dioxide, ZrO₂) ceramics. nanorh.comchemiis.com Through heat treatment, zirconium sulfate can be converted into high-purity zirconium oxide. nanorh.com Zirconia ceramics are renowned for their exceptional properties, including high strength, excellent thermal stability, and superior corrosion resistance. nanorh.com These characteristics make them suitable for demanding applications such as in high-temperature refractory materials for furnaces and kilns, as well as in advanced structural components. nanorh.com
Beyond ceramics, zirconium sulfate is a versatile starting material for creating novel functional materials. Researchers are exploring its use in synthesizing nanoparticles and thin films for applications in catalysis, fuel cells, and sensors. smolecule.com The ability to control the size and morphology of these materials at the nanoscale allows for the tailoring of their properties for specific functions. For example, zirconium-based materials are being investigated for use in solid acid catalysts and as catalyst supports due to their high surface area and thermal stability. smolecule.comchemiis.com
The following table provides a summary of advanced materials derived from this compound and their applications:
| Material | Synthesis from this compound | Key Properties | Applications |
| Zirconia (ZrO₂) Ceramics | Thermal decomposition (calcination) | High strength, thermal stability, corrosion resistance | Refractory materials, structural components |
| Zirconium-based Nanoparticles | Precursor in various synthesis methods (e.g., sol-gel) | High surface area, tailored catalytic activity | Catalysis, sensors |
| Zirconium-based Thin Films | Precursor in deposition techniques | Specific optical and electronic properties | Fuel cells, protective coatings |
| Solid Acid Catalysts | Sulfation of zirconia derived from the hydrate | High acidity, thermal stability | Petrochemical industry, biomass conversion |
Mechanistic Investigations of Zirconium Iv Sulfate Hydrate Chemistry
Hydrolysis and Oligomerization Mechanisms of Zirconium(IV) Ions in Solution
In aqueous solutions, the Zirconium(IV) ion (Zr⁴⁺) undergoes extensive hydrolysis and oligomerization, a process influenced by factors such as pH and the concentration of zirconium. researchgate.net Due to its high charge density, the Zr⁴⁺ ion is highly susceptible to hydrolysis, leading to the formation of a variety of monomeric and polymeric species. researchgate.netresearchgate.net
The initial step in the hydrolysis process involves the coordination of water molecules to the Zr⁴⁺ ion, followed by deprotonation to form hydroxylated species. wikipedia.org This can be represented by the following general reaction:
Zr⁴⁺ + nH₂O ⇌ [Zr(OH)ₙ]⁽⁴⁻ⁿ⁾⁺ + nH⁺
Studies have identified several monomeric species in solution, including Zr(OH)³⁺, Zr(OH)₂²⁺, Zr(OH)₃⁺, and Zr(OH)₄(aq). researchgate.net As the pH increases or the concentration of zirconium rises, these monomeric units tend to polymerize, forming larger, polynuclear species. researchgate.net This polymerization, often referred to as olation, involves the formation of hydroxyl bridges between zirconium centers. acs.org
Research has provided evidence for the existence of various polymeric species, with the tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, being a particularly dominant and stable entity in acidic solutions. researchgate.netshef.ac.uk Other identified polymeric species include Zr₂(OH)₂⁶⁺, Zr₃(OH)₄⁸⁺, and Zr₄(OH)₈⁸⁺. researchgate.netchalmers.se The specific nature and distribution of these species are highly dependent on the solution conditions. researchgate.net
The stability of these various hydrolyzed and oligomerized species can be quantified by their stability constants. The following table presents a selection of these constants, providing insight into the equilibrium distribution of zirconium species in aqueous solution.
| Species | Log β (Stability Constant) | Temperature (°C) | Ionic Medium |
|---|---|---|---|
| Zr(OH)³⁺ | 14.3 | 25 | 1.0 M (H,Na)ClO₄ |
| Zr(OH)₂²⁺ | 27.5 | 25 | 1.0 M (H,Na)ClO₄ |
| Zr(OH)₃⁺ | 39.6 | 25 | 1.0 M (H,Na)ClO₄ |
| Zr(OH)₄(aq) | 50.7 | 25 | 1.0 M (H,Na)ClO₄ |
| Zr₂(OH)₂⁶⁺ | 26.8 | 25 | 1.0 M (H,Na)ClO₄ |
| Zr₄(OH)₈⁸⁺ | 49.9 | 25 | 1.0 M (H,Na)ClO₄ |
The stability constants (β) are for the reaction: xZr⁴⁺ + yH₂O ⇌ Zrₓ(OH)y⁽⁴ˣ⁻ʸ⁾⁺ + yH⁺. Data sourced from studies on the hydrolytic behavior of Zirconium(IV). researchgate.netchalmers.se
Interaction of Sulfate (B86663) Groups with Zirconium Centers and Surface
The interaction between sulfate groups (SO₄²⁻) and zirconium centers is a critical aspect of the chemistry of Zirconium(IV) sulfate hydrate (B1144303), influencing both its solution-phase behavior and solid-state structure. Sulfate ions can act as ligands, coordinating to the zirconium centers through one or more of their oxygen atoms. wikipedia.org This coordination can occur in several modes, including monodentate, bidentate, and bridging fashions. wikipedia.orgelectronicsandbooks.com
In solution, the presence of sulfate ions competes with hydroxyl ions for coordination sites on the zirconium species, thereby influencing the hydrolysis and oligomerization pathways. researchgate.net At higher sulfate concentrations, the formation of sulfato-zirconium complexes is favored. researchgate.net These complexes can involve both inner-sphere coordination, where the sulfate ion is directly bonded to the zirconium center, and outer-sphere interactions, where the sulfate ion is associated with the hydrated zirconium species through electrostatic forces.
In the solid state, the coordination of sulfate groups is integral to the crystal structure of Zirconium(IV) sulfate hydrates. wikipedia.org The zirconium centers in these compounds typically exhibit high coordination numbers, commonly 7 or 8, with both water molecules and sulfate ions occupying the coordination sphere. electronicsandbooks.comwikipedia.org The sulfate groups can act as bridging ligands, linking multiple zirconium centers to form extended one-, two-, or three-dimensional networks. electronicsandbooks.com
The nature of the Zr-O bond lengths within the coordination sphere provides insight into the strength and type of interaction. The following table summarizes typical Zr-O bond lengths for different coordination numbers, which are relevant to the structures of zirconium sulfates.
| Coordination Number | Average Zr-O Bond Length (Å) |
|---|---|
| 6 | >2.10 |
| 7 | >2.17 |
| 8 | >2.17 |
Data based on a review of XRD literature for zirconium-oxygen coordination. researchgate.net
The interaction of sulfate with the surface of zirconium-based materials, such as sulfated zirconia, has been extensively studied due to its importance in catalysis. mdpi.com The presence of sulfate groups can significantly modify the surface acidity, creating strong Brønsted and Lewis acid sites that are crucial for various catalytic reactions. mdpi.com
Formation Mechanisms of Zirconium(IV) Sulfate Hydrate Crystals
The formation of this compound crystals from an aqueous solution is a complex process governed by the principles of nucleation and crystal growth. mdpi.com The initial step, nucleation, involves the formation of small, stable crystalline aggregates (nuclei) from a supersaturated solution of the constituent zirconium and sulfate ions, along with their associated hydration spheres. mdpi.com
The speciation of zirconium in the solution, as discussed in section 6.1, plays a crucial role in the pre-nucleation stage. The presence of various hydrolyzed and oligomerized zirconium species, as well as sulfato-zirconium complexes, influences the formation of the initial building blocks for crystallization. researchgate.net It is believed that these solution-phase oligomers can act as precursors, assembling into larger structures that eventually lead to the formation of a crystalline lattice. researchgate.net
Once stable nuclei are formed, they begin to grow by the addition of further solute molecules from the surrounding solution. mdpi.com The rate of crystal growth is dependent on factors such as the degree of supersaturation, temperature, and the presence of impurities. The morphology of the resulting crystals is determined by the relative growth rates of different crystal faces.
The role of sulfate ions is particularly important in the crystallization process. researchgate.net They not only act as counter-ions but also actively participate in the crystal structure by coordinating to the zirconium centers and bridging them to form the extended framework of the solid. electronicsandbooks.com The degree of hydration of the final crystalline product (e.g., tetrahydrate, pentahydrate) is also a critical factor determined by the crystallization conditions. wikipedia.org Different polymorphs of Zirconium(IV) sulfate monohydrate have also been identified, indicating the complexity of the crystallization landscape. rsc.org
Sorption and Desorption Kinetics on Various Substrates
The study of sorption and desorption kinetics provides valuable information about the rate and mechanism of the uptake and release of Zirconium(IV) species on various substrates. This is particularly relevant in applications such as catalysis, separation, and environmental remediation. frontiersin.org The kinetics of these processes are often investigated using models such as the pseudo-first-order and pseudo-second-order models. frontiersin.org
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comyoutube.com
Numerous studies have investigated the sorption of ions onto zirconium-based materials. For instance, the adsorption of sulfate ions on zirconium-loaded granular activated carbon has been shown to follow pseudo-second-order kinetics, indicating a chemisorption process. cqu.edu.cn Similarly, the removal of phosphate (B84403) from wastewater using amorphous zirconium hydroxide (B78521) also follows a pseudo-second-order kinetic model. nih.gov
The following table provides examples of kinetic parameters for the sorption of different ions on zirconium-containing substrates.
| Substrate | Adsorbate | Kinetic Model | Rate Constant (k₂) (g mg⁻¹ min⁻¹) |
|---|---|---|---|
| Zirconium-loaded granular activated carbon | Sulfate | Pseudo-second-order | - |
| Amorphous zirconium hydroxide | Phosphate | Pseudo-second-order | - |
| Zirconium-iron modified biosolid biochar | Phosphate | Pseudo-second-order | - |
Note: Specific rate constant values are often dependent on experimental conditions and are therefore not universally constant.
Desorption studies are also crucial for understanding the reversibility of the sorption process and the potential for regeneration of the adsorbent material. The kinetics of desorption can be influenced by factors such as the strength of the adsorbate-adsorbent interaction and the nature of the eluent used for desorption. mdpi.com For example, in the case of phosphate adsorbed on zirconium-iron modified biosolid biochar, desorption can be achieved using agents like sodium hydroxide, allowing for the potential reuse of the adsorbent over multiple cycles. mdpi.com
Research Challenges and Future Directions
Advancements in Understanding Zirconium Speciation in Complex Media
A significant challenge in the application of zirconium compounds is the complexity of their behavior in aqueous solutions. Zirconium(IV) ions are prone to hydrolysis, leading to the formation of various polymeric and complex ionic species. researchgate.net The exact nature of these species depends on factors like pH, concentration, and the presence of other ions. nii.ac.jp Understanding this speciation is critical for controlling the synthesis of zirconium-based materials and predicting their performance.
Recent research has focused on applying advanced analytical techniques to unravel the intricacies of zirconium speciation. For instance, Extended X-ray Absorption Fine Structure (EXAFS) analysis has been employed to probe the local atomic structure of zirconium species in solution, providing insights into their coordination and bonding. nii.ac.jp Studies have investigated the solubility of zirconium dioxide in various solutions, including sulfuric acid, to determine the equilibrium constants of different zirconium sulfate (B86663) complexes at high temperatures and pressures. researchgate.net
Furthermore, the interaction of Zr(IV) with other ions in complex media is a key area of investigation. Research into the liquid-liquid extraction of technetium-99, a fission product in nuclear waste, has shown that Zr(IV) enhances its extraction. This is attributed to the formation of complex zirconium-pertechnetate species. acs.orgnih.gov Understanding the stoichiometry and structure of these complexes is crucial for developing more efficient nuclear waste separation processes. acs.org
Future work in this area will likely involve the use of increasingly sophisticated in-situ characterization techniques to observe zirconium speciation in real-time under reaction conditions. This will provide a more dynamic picture of how these species evolve and interact, paving the way for more precise control over their chemical behavior.
Development of Novel Zirconium(IV) Sulfate Hydrate-Derived Catalysts with Enhanced Selectivity and Stability
Zirconium(IV) sulfate hydrate (B1144303) serves as a precursor for the synthesis of solid acid catalysts, particularly sulfated zirconia (SZ). researchgate.netmdpi.com These materials exhibit high acidity and are active in a variety of important chemical reactions, such as hydrocarbon isomerization. mdpi.comresearchgate.net However, challenges remain in controlling the catalyst's properties to enhance its selectivity towards desired products and improve its long-term stability.
Current research is exploring various strategies to improve sulfated zirconia catalysts. One approach involves supporting zirconium sulfate on a zirconia support, which has been shown to increase the surface area and acidity of the catalyst. researchgate.net The addition of zirconium sulfate can also stabilize the desirable tetragonal phase of zirconia at higher temperatures. researchgate.net The catalytic activity is strongly correlated with the acidity of the material, which can be tuned by adjusting the zirconium sulfate content. researchgate.net
The introduction of noble metals, such as platinum, onto sulfated zirconia catalysts can further modify their surface characteristics and enhance their catalytic efficiency, particularly in hydrogenation and hydroisomerization reactions. mdpi.com The development of novel synthesis methods, such as using zirconium-based Metal-Organic Frameworks (MOFs) as templates, allows for the creation of sulfated zirconia with unique morphologies, like nanosheets, which can exhibit enhanced catalytic activity and reusability. rsc.org
Future research will focus on developing catalysts with precisely controlled acid site distribution and strength to maximize selectivity. Additionally, efforts will be directed towards improving the resistance of these catalysts to deactivation caused by coking and sulfate leaching, thereby extending their operational lifetime. researchgate.net
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental work is becoming increasingly vital for accelerating the discovery and design of new materials and processes. jddhs.com In the context of zirconium chemistry, computational methods, such as Density Functional Theory (DFT), are being used to investigate the geometric and electronic structures of zirconium complexes in aqueous solutions. dnu.dp.ua These theoretical studies provide valuable insights that can be difficult to obtain through experiments alone.
For example, computational studies have been used to model the structure of the Zr(IV) tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is believed to be a key species in aqueous zirconium solutions. nih.gov Such models provide detailed information on the geometry and stability of these complex ions, contributing to a better understanding of polymerization pathways. nih.gov More recent work has expanded on this to investigate the thermodynamic stability of other zirconium clusters, like the hexamer, using DFT to construct Pourbaix diagrams that predict the most stable species under different pH and potential conditions. lbl.gov
Machine learning (ML) is also emerging as a powerful tool. Predictive ML models are being developed to understand the behavior of zirconium alloys in harsh environments. nih.gov These models use microstructural features to predict critical properties like fracture stress, demonstrating the potential of data-driven approaches in materials science. nih.gov The integration of such predictive models with experimental validation allows for a more rational and efficient design of new materials. plos.org
The future of this field lies in the development of more accurate and predictive multiscale models that can bridge the gap from the atomic level to macroscopic properties. This will enable the in-silico design of this compound-derived materials with desired functionalities, significantly reducing the time and cost associated with experimental trial-and-error.
Exploration of New Functional Materials Derived from this compound
This compound is a versatile precursor for a wide range of functional materials beyond catalysis. Its ability to be converted into zirconium oxide (zirconia, ZrO₂) through heat treatment makes it valuable in the production of advanced ceramics and refractory materials. nanorh.com These zirconia-based materials are known for their high strength, thermal stability, and corrosion resistance. nanorh.com
A particularly promising area of research is the use of zirconium compounds in the synthesis of Metal-Organic Frameworks (MOFs). Zr-MOFs are a class of porous materials with exceptionally high surface areas and tunable properties. They are being investigated for a variety of applications, including gas storage, separation, and as adsorbents for environmental remediation. nih.govdigitellinc.com For instance, functionalized Zr-MOFs have shown high capacity for the removal of toxic species like arsenite from contaminated water. nih.gov
The development of new synthesis techniques is leading to novel zirconium-based nanomaterials. For example, a modified sol-gel method has been used to create nanostructured zirconium-nickel catalysts. mdpi.com Zirconium sulfate itself is also used in applications such as water treatment, where it acts as a coagulant to remove impurities like phosphates and heavy metals. nanorh.com
Future research will likely focus on the design and synthesis of hierarchical and composite materials derived from this compound. This could include the development of new Zr-MOFs with tailored pore structures and functionalities, as well as advanced ceramic composites with enhanced mechanical and thermal properties. The exploration of these materials for applications in areas such as energy storage, sensors, and biomedical devices is also a rapidly growing field.
Sustainable and Economical Synthesis Routes for Industrial Implementation
For the widespread industrial application of this compound and its derivatives, the development of sustainable and cost-effective synthesis methods is essential. Traditional production methods often involve the use of concentrated sulfuric acid at high temperatures, which can be energy-intensive and raise environmental concerns. nih.gov
Current research is exploring more environmentally friendly and efficient synthesis routes. This includes optimizing existing processes, such as the leaching of zirconiferous materials, to maximize yield and minimize waste. googleapis.com For example, processes are being designed that allow for the recycling of the sulfuric acid used in the leaching step, reducing both cost and environmental impact. googleapis.com
The table below presents a comparison of different synthesis approaches for zirconium-based materials, highlighting the move towards more sustainable practices.
| Synthesis Method | Precursor(s) | Solvent(s) | Key Advantages | Research Focus |
| Conventional Leaching | Zirconiferous material, Sulfuric Acid | Concentrated Sulfuric Acid | Established industrial process | Acid recycling, waste reduction googleapis.com |
| Solvothermal Synthesis | Zirconium salts, Organic linkers | Organic solvents (e.g., DMF) | Control over crystal growth (for MOFs) | Use of greener solvents (water, ethanol) researchgate.net |
| Microwave-Assisted | Zirconium salts, other reactants | Various | Rapid heating, reduced reaction times | Energy efficiency, scalability |
| Mechanochemical | Solid-state reactants | Minimal or no solvent | Solvent-free, reduced energy consumption | Scalability, control over product properties |
Future efforts will be directed towards the development of continuous manufacturing processes for this compound and its derivatives. This, combined with the use of renewable raw materials and the principles of circular economy, will be key to ensuring the long-term sustainability and economic viability of these important chemical compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
